molecular formula C11H11NOS B1284499 4-[(2-Furylmethyl)thio]aniline CAS No. 869943-49-7

4-[(2-Furylmethyl)thio]aniline

Cat. No.: B1284499
CAS No.: 869943-49-7
M. Wt: 205.28 g/mol
InChI Key: AZVAAZQIUQJVOG-UHFFFAOYSA-N
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Description

4-[(2-Furylmethyl)thio]aniline is an organic compound with the molecular formula C11H11NOS and a molecular weight of 205.28 g/mol It is characterized by the presence of a furylmethyl group attached to a thioether linkage, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Furylmethyl)thio]aniline typically involves the reaction of 4-chloroaniline with 2-furylmethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom on the aniline ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Furylmethyl)thio]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitroanilines, sulfonated anilines, halogenated anilines

Scientific Research Applications

4-[(2-Furylmethyl)thio]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Furylmethyl)thio]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, forming stable complexes that inhibit or modulate their activity. The furylmethyl group and thioether linkage play crucial roles in these interactions, providing the necessary binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Furylmethyl)thio]phenol
  • 4-[(2-Furylmethyl)thio]benzoic acid
  • 4-[(2-Furylmethyl)thio]benzaldehyde

Uniqueness

4-[(2-Furylmethyl)thio]aniline is unique due to the presence of both an aniline moiety and a furylmethyl thioether linkage. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds .

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVAAZQIUQJVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587939
Record name 4-{[(Furan-2-yl)methyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-49-7
Record name 4-{[(Furan-2-yl)methyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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